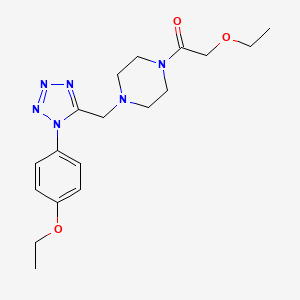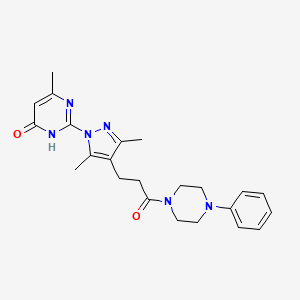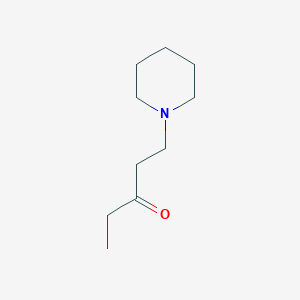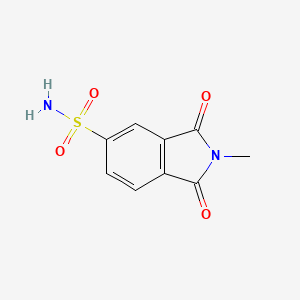
1-(2,2-Difluorethyl)pyrazol-3-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)pyrazole-3-sulfonamide is a compound that falls within the class of pyrazole-sulfonamides, which are known for their wide range of bioactivities. These compounds have been the subject of various studies due to their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and human carbonic anhydrases (hCA I and hCA II) .
Synthesis Analysis
The synthesis of pyrazole-sulfonamide derivatives often involves the use of a directing group for copper-mediated C-H bond amidation and sulfonamidation. For instance, 2-Aminophenyl-1H-pyrazole has been used as a removable bidentate directing group in the presence of Cu(OAc)2 and an organic base, typically resulting in moderate to excellent yields of the desired sulfonamides . The synthesis of novel polyfluoro substituted pyrazoline type sulfonamides has been achieved, and their structures have been elucidated using various NMR techniques and mass spectrometry .
Molecular Structure Analysis
The molecular structure of pyrazole-sulfonamide derivatives is characterized by the presence of the pyrazole ring and the sulfonamide group. The introduction of fluorine atoms into the structure has been shown to affect the chemical shifts and splitting patterns of protons and carbons, as observed in NMR spectroscopy . Tautomeric structures have also been revealed through NMR analysis .
Chemical Reactions Analysis
Pyrazole-sulfonamides can participate in reactions typical of sulfonamides, such as the inhibition of enzyme activities. These compounds have been studied for their inhibitory effects on hCA I and hCA II isoenzymes, with some derivatives showing inhibition in the nanomolar concentration range .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole-sulfonamide derivatives are influenced by their molecular structure. The presence of fluorine atoms and the sulfonamide group contributes to their bioactivity and solubility. The compounds synthesized in these studies have shown significant inhibitory profiles against target enzymes, with Ki values in the nanomolar to micromolar range, indicating their potency and potential for drug development .
Relevant Case Studies
Several studies have evaluated the pharmacological potential of pyrazole-sulfonamide derivatives. For example, novel polyfluoro substituted pyrazoline type sulfonamides have been tested for their inhibitory effects on AChE and hCA enzymes, with promising results suggesting their use as multi-target agents . Another study focused on the antiproliferative activities of pyrazole-sulfonamide derivatives against HeLa and C6 cell lines, with some compounds showing selective effects against rat brain tumor cells and broad-spectrum antitumor activity .
Wissenschaftliche Forschungsanwendungen
Fazit
Obwohl die Forschung an dieser Verbindung noch im Gange ist, unterstreichen ihre vielfältigen Anwendungen ihr Potenzial in verschiedenen wissenschaftlichen Bereichen. Weitere Studien sind erforderlich, um ihre Wirkmechanismen vollständig zu verstehen und ihren Einsatz in der Praxis zu optimieren . Wenn Sie detailliertere Informationen benötigen oder weitere Fragen haben, zögern Sie bitte nicht, uns zu fragen!
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
While specific future directions for this compound are not available in the retrieved data, pyrazole derivatives bearing amide and sulfonamide moieties are an important scaffold for therapeutic agents . This suggests potential future research directions in exploring the biological activities of such compounds.
Eigenschaften
IUPAC Name |
1-(2,2-difluoroethyl)pyrazole-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3O2S/c6-4(7)3-10-2-1-5(9-10)13(8,11)12/h1-2,4H,3H2,(H2,8,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAILBAOKKZWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1S(=O)(=O)N)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2548606.png)

![Oxiran-2-yl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B2548608.png)

![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine 4,4-dioxide](/img/structure/B2548611.png)
![5-((2,6-Dimethylmorpholino)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548612.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)propanamide](/img/structure/B2548613.png)
![Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2548617.png)
![Ethyl 3-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2548619.png)
![1,5-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2548620.png)